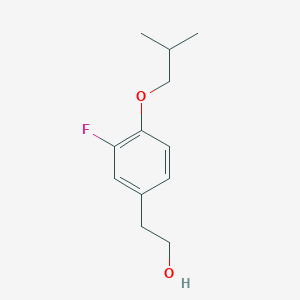
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-1-(2-fluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with an amino group and a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine typically involves the introduction of the fluoroethyl group and the amino group onto the pyrrolidine ring. One common method involves the nucleophilic substitution reaction of a suitable pyrrolidine derivative with a fluoroethylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the purification and isolation of the desired enantiomer, such as chiral chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-1-(2-fluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The fluoroethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, ethyl-substituted pyrrolidines, and various amide derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-1-(2-fluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the amino group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-1-(2-fluoroethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.
3-Amino-1-(2-chloroethyl)pyrrolidine: A similar compound with a chloroethyl group instead of a fluoroethyl group.
3-Amino-1-(2-bromoethyl)pyrrolidine: A compound with a bromoethyl group, which may have different reactivity and applications.
Uniqueness
®-3-Amino-1-(2-fluoroethyl)pyrrolidine is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This can result in enhanced stability, binding affinity, and selectivity in various applications compared to its chloroethyl and bromoethyl analogs.
Propiedades
Fórmula molecular |
C6H13FN2 |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m1/s1 |
Clave InChI |
OQCMDZGGANYOGK-ZCFIWIBFSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)CCF |
SMILES canónico |
C1CN(CC1N)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)



![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)





![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)


